molecular formula C20H25N3O4S B5530572 N~1~-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

N~1~-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

Cat. No.: B5530572
M. Wt: 403.5 g/mol
InChI Key: BRARLRUZOGUMDN-UHFFFAOYSA-N
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Description

N~1~-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylsulfonyl group, and a piperazinoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 4-ethoxyphenylamine, which is then reacted with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is further reacted with phenylsulfonyl chloride and piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ETHOXYPHENYL)ACETAMIDE: A simpler analog with similar structural features but lacking the phenylsulfonyl and piperazino groups.

    N-(4-CYANO-1-PHENYL-1H-PYRAZOL-5-YL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE: Another compound with a different core structure but similar functional groups.

Uniqueness

N~1~-(4-ETHOXYPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-27-18-10-8-17(9-11-18)21-20(24)16-22-12-14-23(15-13-22)28(25,26)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRARLRUZOGUMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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